Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the oxazole ring and a 4-ethylphenyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Oxazole-4-carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and the ester group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
- Methyl 5-(4-methylphenyl)oxazole-4-carboxylate
- Methyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Uniqueness
Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Biological Activity
Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings will be supported by relevant case studies and data tables.
Antimicrobial Activity
Research indicates that derivatives of the 1,3-oxazole nucleus exhibit significant antimicrobial properties. A study demonstrated that compounds structurally related to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 62.5 | Staphylococcus aureus |
Compound B | 125 | Escherichia coli |
Compound C | 500 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of oxazole derivatives has been widely studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines. In a comparative study, certain oxazole derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range against human leukemia and breast cancer cell lines .
Table 2: Cytotoxic Activity of Oxazole Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound D | 15.0 | MCF-7 (Breast cancer) |
Compound E | 10.5 | U-937 (Leukemia) |
Compound F | 20.0 | A549 (Lung cancer) |
Anti-inflammatory Properties
Oxazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . A study highlighted that certain oxazole compounds could significantly reduce inflammation markers in vitro.
Study on Antimicrobial Effects
In a recent investigation, this compound was tested for its ability to inhibit biofilm formation in Enterococcus faecium. The results indicated a significant reduction in biofilm development at concentrations as low as 15.6 µg/mL, suggesting potential therapeutic applications in treating resistant bacterial strains .
Study on Anticancer Activity
Another study focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines. The findings revealed that these compounds induced apoptosis through activation of caspase pathways, demonstrating their potential as chemotherapeutic agents . Flow cytometry analyses confirmed that treatment with these compounds led to increased levels of p53 and cleaved caspase-3 in treated cells.
Properties
CAS No. |
89204-98-8 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-9-4-6-10(7-5-9)12-11(13(15)16-2)14-8-17-12/h4-8H,3H2,1-2H3 |
InChI Key |
KYRAYBPVGRBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC |
Origin of Product |
United States |
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